- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096
Cas no 97511-05-2 (4-Bromodibenzothiophene)
4-Bromodibenzothiophene structure
Product Name:4-Bromodibenzothiophene
Numero CAS:97511-05-2
MF:C12H7BrS
MW:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777
Update Time:2025-05-20
4-Bromodibenzothiophene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- Inchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- Chiave InChI: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- Sorrisi: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
Proprietà calcolate
- Massa esatta: 261.94500
- Massa monoisotopica: 261.94518g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 218
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 28.2
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Densità: 1.611
- Punto di fusione: 85.0 to 89.0 deg-C
- Punto di ebollizione: 386.6℃ at 760 mmHg
- Punto di infiammabilità: 187.6 °C
- PSA: 28.24000
- LogP: 4.81700
4-Bromodibenzothiophene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004249-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 100g |
$316.80 | 2023-08-31 | |
| Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2021-06-16 | |
| Chemenu | CM158416-10g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 10g |
$32 | 2021-06-16 | |
| Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 | |
| Chemenu | CM158416-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 100g |
$222 | 2021-06-16 | |
| TRC | B700403-10mg |
4-Bromodibenzothiophene |
97511-05-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700403-50mg |
4-Bromodibenzothiophene |
97511-05-2 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700403-100mg |
4-Bromodibenzothiophene |
97511-05-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842790-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 25g |
448.00 | 2021-05-17 | |
| Matrix Scientific | 098158-1g |
4-Bromodibenzo[b,d]thiophene, 95+% |
97511-05-2 | 95+% | 1g |
$24.00 | 2023-09-05 |
4-Bromodibenzothiophene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux
Riferimento
- Preparation of aromatic amines for organic electric device, Korea, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Riferimento
- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium , Bromine
Riferimento
- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
Riferimento
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
Riferimento
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt
Riferimento
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt
Riferimento
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
Riferimento
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Riferimento
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
Riferimento
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Riferimento
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C
1.2 Reagents: Dibromoethane ; -78 °C → rt
1.2 Reagents: Dibromoethane ; -78 °C → rt
Riferimento
- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
Riferimento
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
Riferimento
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
Riferimento
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Riferimento
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
Riferimento
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Butyllithium ; -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
Riferimento
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461
4-Bromodibenzothiophene Raw materials
- 4-Iododibenzothiophene
- 1,2-Dibromoethane
- Dibenzothiophene
- Silane, 4-dibenzothienyltrimethyl-
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
Numero d'ordine:sfd2006
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
(CAS:97511-05-2)4-bromodibenzo[b,d]thiophene
Numero d'ordine:CJC031
Stato delle scorte:in Stock
Quantità:1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 4 August 2025 09:50
Prezzo ($):price inquiry
Email:2589440029@qq.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:97511-05-2)4-Bromodibenzothiophene
Numero d'ordine:A11233
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:31
Prezzo ($):372.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:97511-05-2)4-溴二苯并噻吩
Numero d'ordine:LE20733739
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:48
Prezzo ($):discuss personally
Email:18501500038@163.com
4-Bromodibenzothiophene Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
97511-05-2 (4-Bromodibenzothiophene) Prodotti correlati
- 31574-87-5(2,8-Dibromodibenzothiophene)
- 17347-32-9(6-bromo-1-benzothiophene)
- 647845-26-9(Azuleno[2,1-b]thiophene, 9-bromo-)
- 22439-61-8(2-Bromodibenzob,dthiophene)
- 4923-87-9(5-bromo-1-benzothiophene)
- 1423-61-6(7-bromo-1-benzothiophene)
- 83834-10-0(3,7-Dibromodibenzob,dthiophene)
- 97511-04-1(3-Bromodibenzothiophene)
- 7342-82-7(3-Bromo-1-benzothiophene)
- 669773-34-6(4,6-DibromodibenzoB,Dthiophene)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Shaanxi pure crystal photoelectric technology co. LTD
(CAS:97511-05-2)4-bromodibenzo[b,d]thiophene
Purezza:99%
Quantità:1kg
Prezzo ($):Inchiesta